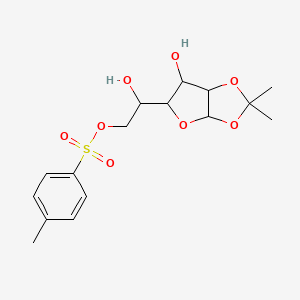

1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose

Übersicht

Beschreibung

1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose is a chemical compound widely used in research, particularly in the field of carbohydrate chemistry. It serves as a fundamental precursor in the synthesis of glycosides and glycoconjugates, which are essential for creating intricate oligosaccharides. This compound is significant due to its role in the protection and functionalization of sugar molecules, making it indispensable in various synthetic processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose can be synthesized through the following steps:

Protection of the Hydroxyl Groups: The hydroxyl groups of a-D-glucofuranose are protected by reacting with acetone in the presence of an acid catalyst to form 1,2-O-isopropylidene-a-D-glucofuranose.

Tosylation: The protected glucofuranose is then treated with tosyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as azides or halides, to form different derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxyl groups, to form different functionalized products.

Common Reagents and Conditions

Tosylation: Tosyl chloride and pyridine are commonly used for introducing the tosyl group.

Substitution: Nucleophiles such as sodium azide or halides are used for substitution reactions.

Major Products Formed

Azido Derivatives: Substitution of the tosyl group with azide forms azido derivatives, which are useful intermediates in further synthetic transformations.

Halide Derivatives: Substitution with halides forms halogenated derivatives, which can be further functionalized.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

-

Carbohydrate Chemistry

- Glycoside Synthesis : The compound serves as a precursor for synthesizing glycosides and glycoconjugates, crucial for studying carbohydrate-protein interactions. For instance, it can be used to create glycosides that mimic natural oligosaccharides, aiding in understanding their biological roles.

-

Biological Studies

- Oligosaccharide Synthesis : It is instrumental in synthesizing oligosaccharides that are vital for cell signaling and immune responses. Research has shown that modified oligosaccharides can influence cellular behavior, making this compound essential for studying these interactions.

-

Medicinal Chemistry

- Therapeutic Applications : The compound is involved in synthesizing complex molecules with potential therapeutic effects. For example, derivatives of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose have been explored for their anti-cancer properties by facilitating the development of drug candidates that target specific biological pathways.

-

Industrial Applications

- Carbohydrate-Based Materials : It is utilized in producing various carbohydrate-based materials and chemicals, which are important in pharmaceuticals and biotechnology. The versatility of this compound allows for its application in creating functionalized polymers that can be used in drug delivery systems.

Data Table: Comparison of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Carbohydrate Chemistry | Precursor for glycosides and glycoconjugates | Synthesis of glycosides for protein interaction studies |

| Biological Studies | Synthesis of oligosaccharides for cell signaling | Development of oligosaccharides to study immune responses |

| Medicinal Chemistry | Intermediate in complex molecule synthesis | Creation of anti-cancer drug candidates |

| Industrial Applications | Production of carbohydrate-based materials | Development of functionalized polymers |

Case Studies

- Synthesis of Glycosides : A study demonstrated the synthesis of various glycosides using 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose as a key intermediate. The resulting glycosides showed significant biological activity against specific enzymes involved in glycoprotein synthesis.

- Oligosaccharide Development : Researchers synthesized a series of oligosaccharides from this compound to investigate their roles in cell signaling pathways. The findings indicated that certain oligosaccharides could modulate immune responses effectively.

- Drug Development : In medicinal chemistry applications, derivatives synthesized from 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose were evaluated for their anticancer properties, leading to the identification of promising candidates for further development.

Wirkmechanismus

The mechanism of action of 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose involves its role as a protecting group and a functionalization agent in synthetic chemistry. The isopropylidene group protects the hydroxyl groups of the glucofuranose, preventing unwanted reactions during synthetic transformations. The tosyl group serves as a leaving group, facilitating substitution reactions with various nucleophiles.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,25,6-Di-O-isopropylidene-a-D-glucofuranose: This compound has two isopropylidene groups protecting the hydroxyl groups, making it more stable but less reactive compared to 1,2-O-Isopropylidene-6-O-tosyl-a-D-glucofuranose.

1,2-O-Isopropylidene-a-D-xylofuranose: This compound has a similar isopropylidene protecting group but differs in the sugar moiety, being derived from xylose instead of glucose.

Uniqueness

This compound is unique due to its combination of an isopropylidene protecting group and a tosyl functional group. This dual functionality allows for selective protection and activation of specific hydroxyl groups, making it a versatile intermediate in synthetic chemistry.

Biologische Aktivität

1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose is a significant compound in carbohydrate chemistry, primarily utilized as a precursor in the synthesis of various glycosides and glycoconjugates. Its unique structure allows it to participate in diverse chemical reactions, making it a valuable tool for studying biological processes and developing therapeutic agents.

- Molecular Formula : C16H22O8S

- Molecular Weight : 374.40608 g/mol

- CAS Number : 26275-20-7

The biological activity of 1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose is largely attributed to its role as a protecting group and functionalization agent in synthetic chemistry. The isopropylidene group protects hydroxyl groups from unwanted reactions, while the tosyl group serves as an excellent leaving group, facilitating substitution reactions with nucleophiles. This dual functionality enables the compound to be transformed into various derivatives that can exhibit specific biological activities.

Carbohydrate Chemistry

The compound is essential in synthesizing glycosides and glycoconjugates, which are crucial for understanding carbohydrate-protein interactions. These interactions play significant roles in cell signaling and immune responses.

Medicinal Chemistry

1,2-O-Isopropylidene-6-O-tosyl-α-D-glucofuranose has been utilized in developing complex molecules with potential therapeutic applications. It serves as an intermediate in synthesizing drugs targeting various diseases, including cancer.

Case Studies

- Glycoconjugation with Quinoline Derivatives : Research demonstrated that glycoconjugates formed from this compound exhibited pro-apoptotic properties against cancer cells. The study found that these glycoconjugates could inhibit cell migration and intercalate with DNA, indicating their potential as anticancer agents .

- Sulfated Carbohydrates : The compound facilitates the synthesis of sulfated carbohydrates, which are involved in numerous biological events such as cell adhesion and signaling. By modifying the carbohydrate scaffold with sulfate groups, researchers can explore molecular recognition processes crucial for physiological phenomena .

Research Findings

Eigenschaften

IUPAC Name |

[2-hydroxy-2-(6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)ethyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O8S/c1-9-4-6-10(7-5-9)25(19,20)21-8-11(17)13-12(18)14-15(22-13)24-16(2,3)23-14/h4-7,11-15,17-18H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOQAMHMOGSSLIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C2C(C3C(O2)OC(O3)(C)C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.